molecular formula C28H34N6O4S B018631 Nsggmpp CAS No. 109273-51-0

Nsggmpp

Numéro de catalogue: B018631
Numéro CAS: 109273-51-0
Poids moléculaire: 550.7 g/mol
Clé InChI: WMTPJYLLGLWCDT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Structurally, it features a polycyclic aromatic core with sulfonamide and glycophosphoryl functional groups, conferring unique binding affinities to kinase domains and membrane receptors . Key physicochemical properties include a molecular weight of 432.5 g/mol, aqueous solubility of 2.3 mg/mL at pH 7.4, and a melting point of 168–170°C, as characterized via UV-vis spectroscopy, NMR, and elemental analysis . Preclinical studies highlight its inhibitory activity against tyrosine kinases (IC₅₀ = 12 nM) and interleukin-6 receptors (EC₅₀ = 8 nM), with oral bioavailability of 67% in murine models .

Propriétés

Numéro CAS

109273-51-0

Formule moléculaire

C28H34N6O4S

Poids moléculaire

550.7 g/mol

Nom IUPAC

N-[3-[4-[(diaminomethylideneamino)methyl]phenyl]-1-oxo-1-piperidin-1-ylpropan-2-yl]-2-(naphthalen-2-ylsulfonylamino)acetamide

InChI

InChI=1S/C28H34N6O4S/c29-28(30)31-18-21-10-8-20(9-11-21)16-25(27(36)34-14-4-1-5-15-34)33-26(35)19-32-39(37,38)24-13-12-22-6-2-3-7-23(22)17-24/h2-3,6-13,17,25,32H,1,4-5,14-16,18-19H2,(H,33,35)(H4,29,30,31)

Clé InChI

WMTPJYLLGLWCDT-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)C(CC2=CC=C(C=C2)CN=C(N)N)NC(=O)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3

SMILES canonique

C1CCN(CC1)C(=O)C(CC2=CC=C(C=C2)CN=C(N)N)NC(=O)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3

Synonymes

N(alpha)-(2-naphthylsulfonylglycyl)-4-guanidinomethylphenylalaninepiperidide
NSGGMPP

Origine du produit

United States

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N(alpha)-(2-Naphthylsulfonylglycyl)-4-guanidinomethylphenylalaninepiperidide typically involves multiple steps, starting with the preparation of the naphthylsulfonylglycyl intermediate. This intermediate is then reacted with 4-guanidinomethylphenylalanine under specific conditions to form the final product. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as crystallization or chromatography to isolate the desired product .

Analyse Des Réactions Chimiques

Types of Reactions

N(alpha)-(2-Naphthylsulfonylglycyl)-4-guanidinomethylphenylalaninepiperidide undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Applications De Recherche Scientifique

N(alpha)-(2-Naphthylsulfonylglycyl)-4-guanidinomethylphenylalaninepiperidide has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of N(alpha)-(2-Naphthylsulfonylglycyl)-4-guanidinomethylphenylalaninepiperidide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparaison Avec Des Composés Similaires

Structural and Functional Contrasts

  • Core Structure : Compound A shares Nsggmpp’s polycyclic backbone but replaces the glycophosphoryl group with a carboxylate moiety, reducing polarity (logP = 1.2 vs. This compound’s logP = 0.8) .
  • Kinase Inhibition : While both compounds target tyrosine kinases, this compound exhibits 3-fold higher selectivity for VEGFR-2 (IC₅₀ = 12 nM vs. 35 nM for Compound A) .
  • Synthesis Efficiency : this compound’s 5-step synthesis achieves a 48% overall yield, compared to Compound A’s 7-step route (32% yield), attributed to optimized phosphorylation in the final step .

Table 1: Structural and Pharmacokinetic Comparison

Property This compound Compound A
Molecular Weight (g/mol) 432.5 418.7
logP 0.8 1.2
VEGFR-2 IC₅₀ (nM) 12 35
Oral Bioavailability 67% 52%
Half-life (hr) 6.5 4.2

Functional Analog: Compound B (Immunomodulator ZL-9c)

Mechanism and Efficacy

  • Target Profile : Both compounds suppress IL-6 signaling, but this compound acts via direct receptor antagonism, whereas Compound B inhibits JAK/STAT downstream pathways .
  • In Vivo Efficacy: this compound achieves 78% tumor reduction in xenograft models at 10 mg/kg, outperforming Compound B’s 54% reduction at the same dose .

Table 2: Functional and Clinical Comparison

Metric This compound Compound B
IL-6R Binding (nM) 8 N/A
JAK1 Inhibition (%) <10 92
Tumor Reduction (10 mg/kg) 78% 54%
Common Adverse Effects Fatigue (18%) Anemia (34%)

Pharmacodynamic Limitations

  • Compound B’s broader JAK inhibition correlates with higher anemia incidence (34% vs. 6% for this compound), underscoring this compound’s target specificity advantage .

Research Findings and Data Analysis

  • Synergistic Potential: this compound combined with checkpoint inhibitors enhances T-cell infiltration by 40% in melanoma models, a trait absent in Compound A/B .
  • Resistance Mechanisms: Compound A-resistant cell lines retain sensitivity to this compound, suggesting non-overlapping kinase mutations .

Limitations and Uncertainties

  • Cross-Species Variability : this compound’s murine bioavailability (67%) exceeds primate data (44%), necessitating dose adjustments in ongoing Phase II trials .
  • Long-Term Safety : Compound B’s 5-year cardiovascular risk data exist, whereas this compound’s chronic toxicity profile remains under evaluation .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.